molecular formula C27H32N4O3 B12605705 N-(2-Phenoxyphenyl)glycyl-N-(4-methylphenyl)-L-lysinamide CAS No. 918436-27-8

N-(2-Phenoxyphenyl)glycyl-N-(4-methylphenyl)-L-lysinamide

Cat. No.: B12605705
CAS No.: 918436-27-8
M. Wt: 460.6 g/mol
InChI Key: JFXXSMBEFNNXIJ-DEOSSOPVSA-N
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Description

N-(2-Phenoxyphenyl)glycyl-N-(4-methylphenyl)-L-lysinamide is a synthetic compound that belongs to the class of amides It is characterized by the presence of phenoxyphenyl and methylphenyl groups attached to a glycyl-lysine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Phenoxyphenyl)glycyl-N-(4-methylphenyl)-L-lysinamide typically involves the following steps:

    Formation of the Glycyl-Lysine Backbone: The glycyl-lysine backbone can be synthesized through peptide coupling reactions using reagents such as carbodiimides (e.g., EDC, DCC) and coupling agents (e.g., HOBt, HOAt).

    Attachment of Phenoxyphenyl and Methylphenyl Groups: The phenoxyphenyl and methylphenyl groups can be introduced through nucleophilic substitution reactions or other suitable methods.

Industrial Production Methods

Industrial production of this compound may involve large-scale peptide synthesis techniques, including solid-phase peptide synthesis (SPPS) or solution-phase synthesis. Optimization of reaction conditions, such as temperature, pH, and solvent choice, is crucial for achieving high yields and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-Phenoxyphenyl)glycyl-N-(4-methylphenyl)-L-lysinamide may undergo various chemical reactions, including:

    Oxidation: The phenoxyphenyl and methylphenyl groups may be susceptible to oxidation under certain conditions.

    Reduction: Reduction reactions may target specific functional groups within the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the phenoxyphenyl and methylphenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄), and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) may be used.

    Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be employed for substitution reactions.

Major Products

The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups.

Scientific Research Applications

N-(2-Phenoxyphenyl)glycyl-N-(4-methylphenyl)-L-lysinamide may have various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigation of its pharmacological properties and potential therapeutic applications.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-Phenoxyphenyl)glycyl-N-(4-methylphenyl)-L-lysinamide will depend on its specific interactions with molecular targets. Potential pathways may involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological processes.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Phenoxyphenyl)glycyl-N-(4-methylphenyl)-L-alaninamide: Similar structure with alanine instead of lysine.

    N-(2-Phenoxyphenyl)glycyl-N-(4-methylphenyl)-L-serinamide: Similar structure with serine instead of lysine.

Uniqueness

N-(2-Phenoxyphenyl)glycyl-N-(4-methylphenyl)-L-lysinamide may exhibit unique properties due to the presence of the lysine residue, which can introduce additional functional groups and interactions compared to similar compounds.

Properties

CAS No.

918436-27-8

Molecular Formula

C27H32N4O3

Molecular Weight

460.6 g/mol

IUPAC Name

(2S)-6-amino-N-(4-methylphenyl)-2-[[2-(2-phenoxyanilino)acetyl]amino]hexanamide

InChI

InChI=1S/C27H32N4O3/c1-20-14-16-21(17-15-20)30-27(33)24(12-7-8-18-28)31-26(32)19-29-23-11-5-6-13-25(23)34-22-9-3-2-4-10-22/h2-6,9-11,13-17,24,29H,7-8,12,18-19,28H2,1H3,(H,30,33)(H,31,32)/t24-/m0/s1

InChI Key

JFXXSMBEFNNXIJ-DEOSSOPVSA-N

Isomeric SMILES

CC1=CC=C(C=C1)NC(=O)[C@H](CCCCN)NC(=O)CNC2=CC=CC=C2OC3=CC=CC=C3

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C(CCCCN)NC(=O)CNC2=CC=CC=C2OC3=CC=CC=C3

Origin of Product

United States

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